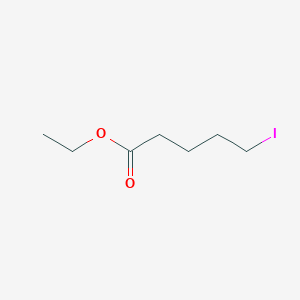

Ethyl 5-iodopentanoate

Overview

Description

Ethyl 5-iodopentanoate is a chemical compound with the molecular formula C7H13IO2 . It is an ethyl ester of eicosapentaenoic acid (EPA), an omega-3 fatty acid . It is a very important pharmaceutical and chemical intermediate .

Synthesis Analysis

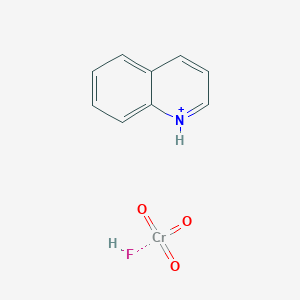

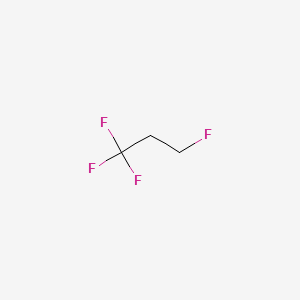

The synthesis of 5-halopentanoic acid esters, such as Ethyl 5-iodopentanoate, generally starts from δ-valerolactone and involves the introduction of hydrochloric acid, thionyl chloride, or hydrogen bromide gas in corresponding methanol or ethanol solvents . A more detailed synthesis process can be found in the paper "Synthesis of Multi-Functionalized Ketones through the Fukuyama Coupling Reaction Catalyzed by Pearlman’s Catalyst: Preparation of Ethyl 6-Oxotridecanoate" .Molecular Structure Analysis

The molecular structure of Ethyl 5-iodopentanoate consists of seven carbon atoms, thirteen hydrogen atoms, one iodine atom, and two oxygen atoms . The InChI representation of the molecule isInChI=1S/C7H13IO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3 . Physical And Chemical Properties Analysis

Ethyl 5-iodopentanoate has a molecular weight of 256.08 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 255.99603 g/mol . The topological polar surface area is 26.3 Ų . The compound has a heavy atom count of 10 .Scientific Research Applications

Ethyl 5-iodopentanoate: A Comprehensive Analysis of Scientific Research Applications

Ethyl 5-iodopentanoate is a versatile chemical compound with several applications in scientific research. Below is a detailed analysis of its unique applications across different fields:

1. Synthesis of Biotin (Vitamin H or B7) Ethyl 5-iodopentanoate serves as a critical intermediate in the synthesis of biotin, an essential vitamin required across the biological kingdom. Since its isolation from bovine liver in 1941, biotin has been a significant focus for synthesis by scientists worldwide due to its vital role as a vitamin .

Organic Synthesis Protocols: This compound is utilized in organic synthesis procedures, such as the Finkelstein reaction, which involves the preparation of ethyl 5-iodopentanoate from the corresponding bromide. This process is crucial for zinc reagent formation and Fukuyama coupling, enabling the streamlined formation of the (+)-biotin side chain .

Molecular Modeling and Simulation: Ethyl 5-iodopentanoate’s properties are documented for use in molecular modeling and simulation programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD. These programs can produce impressive simulation visualizations, and ethyl 5-iodopentanoate’s data supports these simulations .

Future Directions

Mechanism of Action

Target of Action

Ethyl 5-iodopentanoate is a chemical compound with the molecular formula C7H13IO2 . It is primarily used as a chemical intermediate in the synthesis of other compounds.

Biochemical Pathways

Ethyl 5-iodopentanoate is known to be a key intermediate in the synthesis of biotin, also known as vitamin H or B7 . Biotin is an essential growth factor required across the biological kingdom . The compound fits the structural requirements of the key side chain in biotin, making it an important substance in the synthesis of biotin .

Result of Action

As a synthetic intermediate, the primary result of the action of Ethyl 5-iodopentanoate is the production of other chemical compounds. In the context of biotin synthesis, Ethyl 5-iodopentanoate contributes to the formation of the biotin side chain .

properties

IUPAC Name |

ethyl 5-iodopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVQSRJJSDAXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400221 | |

| Record name | Ethyl 5-iodopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-iodopentanoate | |

CAS RN |

41302-32-3 | |

| Record name | Ethyl 5-iodopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

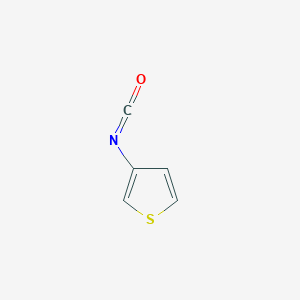

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the function of Ethyl 5-iodopentanoate in the synthesis of Ethyl 6-oxotridecanoate?

A1: Ethyl 5-iodopentanoate serves as a crucial building block in the synthesis of Ethyl 6-oxotridecanoate. [] It acts as an alkylating agent, reacting with a thiol ester intermediate formed from octanoic acid. This reaction, facilitated by a palladium catalyst (Pearlman's Catalyst), results in the formation of a new carbon-carbon bond, ultimately leading to the desired ketone product, Ethyl 6-oxotridecanoate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid](/img/structure/B1351049.png)